molecular formula C11H6Cl2FN B12073560 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine

Cat. No.: B12073560
M. Wt: 242.07 g/mol
InChI Key: GVYMKXNBWVMATC-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions, and a 4-fluoro-phenyl group attached to the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine typically involves the reaction of 3,6-dichloropyridine with 4-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine: Lacks the 4-fluoro-phenyl group, making it less versatile in certain applications.

    2-(4-Fluoro-phenyl)pyridine: Lacks the chlorine atoms, which can affect its reactivity and binding properties.

    3,5-Dichloro-2-(4-fluoro-phenyl)-pyridine: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.

Uniqueness

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2FN

Molecular Weight

242.07 g/mol

IUPAC Name

3,6-dichloro-2-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H6Cl2FN/c12-9-5-6-10(13)15-11(9)7-1-3-8(14)4-2-7/h1-6H

InChI Key

GVYMKXNBWVMATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)Cl)F

Origin of Product

United States

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